molecular formula C11H18O2 B12670523 3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- CAS No. 61263-92-1

3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-

Cat. No.: B12670523
CAS No.: 61263-92-1
M. Wt: 182.26 g/mol
InChI Key: RDAVGBNBHUFCSY-VOTSOKGWSA-N
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Description

3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- is an organic compound with the molecular formula C10H16O2. It is a methyl ester derivative of 3-hexenoic acid and is characterized by the presence of a double bond in the E-configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- typically involves the esterification of 3-hexenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

3-Hexenoic acid+MethanolAcid Catalyst3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-+Water\text{3-Hexenoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-} + \text{Water} 3-Hexenoic acid+MethanolAcid Catalyst​3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired ester.

Chemical Reactions Analysis

Types of Reactions

3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets. The double bond in the E-configuration may also play a role in its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl hexanoate: A similar ester with a saturated carbon chain.

    Methyl 3-hexenoate: An ester with a double bond in a different position.

    Methyl 5-methylhexanoate: An ester with a branched carbon chain.

Uniqueness

3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- is unique due to its specific structural features, including the E-configuration of the double bond and the presence of a branched isopropylidene group. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61263-92-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (E)-5-methyl-2-propan-2-ylidenehex-3-enoate

InChI

InChI=1S/C11H18O2/c1-8(2)6-7-10(9(3)4)11(12)13-5/h6-8H,1-5H3/b7-6+

InChI Key

RDAVGBNBHUFCSY-VOTSOKGWSA-N

Isomeric SMILES

CC(C)/C=C/C(=C(C)C)C(=O)OC

Canonical SMILES

CC(C)C=CC(=C(C)C)C(=O)OC

Origin of Product

United States

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